molecular formula C19H15BrN2O3 B5729886 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5729886
M. Wt: 399.2 g/mol
InChI Key: YBGVRNYKPSOFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. This chemical compound is also known as BINA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves its ability to inhibit PARP. PARP inhibitors work by preventing the repair of DNA damage in cancer cells, leading to their death. This mechanism has been studied extensively in preclinical models and has shown promising results in clinical trials.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has a selective effect on cancer cells, leading to their death. It has also been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer cell survival. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound with potential therapeutic applications. Its ability to inhibit PARP has been studied extensively in preclinical models and clinical trials, and it has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential off-target effects, as well as its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1,2-phenylenediamine with 2-naphthol in the presence of acetic anhydride. The resulting product is then treated with ammonium carbonate to yield 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide.

Scientific Research Applications

Research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has shown that it has potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer treatment, as cancer cells are more reliant on PARP for DNA repair than normal cells.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGVRNYKPSOFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide

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